molecular formula C29H37N3O7S B11632703 4-({4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide

4-({4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B11632703
M. Wt: 571.7 g/mol
InChI Key: TWSSLKQXMIYSRN-IMVLJIQESA-N
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Description

4-({4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that includes a morpholine ring, a pyrrole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-({4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols .

Scientific Research Applications

4-({4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-({4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4-({4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H37N3O7S

Molecular Weight

571.7 g/mol

IUPAC Name

4-[(E)-hydroxy-[1-(3-morpholin-4-ylpropyl)-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C29H37N3O7S/c1-4-18-39-23-10-6-21(7-11-23)26-25(27(33)22-8-12-24(13-9-22)40(36,37)30(2)3)28(34)29(35)32(26)15-5-14-31-16-19-38-20-17-31/h6-13,26,33H,4-5,14-20H2,1-3H3/b27-25+

InChI Key

TWSSLKQXMIYSRN-IMVLJIQESA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N(C)C)\O)/C(=O)C(=O)N2CCCN4CCOCC4

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)S(=O)(=O)N(C)C)O)C(=O)C(=O)N2CCCN4CCOCC4

Origin of Product

United States

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